molecular formula C20H22N2O3S2 B2895993 (E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 941992-59-2

(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2895993
M. Wt: 402.53
InChI Key: SAHGXJVFYVVLCJ-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds with sulfamoyl moieties, similar in structure to (E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, derivatives incorporating sulfamoyl moiety have shown promising results as antimicrobial agents against various bacterial and fungal strains (Darwish et al., 2014). These studies highlight the potential of such compounds in addressing the need for new antimicrobial agents due to the increasing resistance against conventional antibiotics.

Antitumor and Anticancer Potential

Thiazole and sulfonamide derivatives also exhibit significant antitumor and anticancer activities. For instance, novel benzothiazole derivatives have been synthesized and screened for their antitumor activity, with some compounds showing considerable efficacy against various human tumor cell lines (Yurttaş et al., 2015). Such findings suggest that structural analogs, including (E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide, could be explored further for their anticancer potential, contributing to the development of new therapeutic options.

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds are known for their ability to inhibit various enzymes, which can be leveraged for therapeutic purposes. For instance, sulfonamides have been investigated for their carbonic anhydrase inhibitory action, with potential implications in treating conditions such as glaucoma, epilepsy, and obesity (Carta et al., 2017). This aspect underscores the therapeutic versatility of sulfonamide derivatives and their potential in drug development.

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-5-27(24,25)16-8-6-15(7-9-16)12-18(23)21-20-22(4)19-14(3)10-13(2)11-17(19)26-20/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGXJVFYVVLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

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